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molecular formula C14H21NO3 B8692112 8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile

8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile

Cat. No. B8692112
M. Wt: 251.32 g/mol
InChI Key: XARBJNQGVCWPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399482B2

Procedure details

To a 2M solution of lithium diisopropylamide in heptane/tetrahydrofuran/ethylbenzene (18 mL, 35.9 mmol, 1.5 eq.) at −78° C. was added dropwise a solution of 1,4-dioxa-spiro[4.5]decane-8-carbonitrile (commercially available or via literature procedure described for example in Becker et al. Synthesis 1992, 11, 1080-1082; 4.0 g, 23.9 mmol) in tetrahydrofuran (40 mL). After stirring for 30 min at −78° C., 4-iodotetrahydro-2H-pyran (5.1 g, 23.9 mmol, 1 eq.) was added carefully. The reaction mixture was allowed to warm to room temperature over night before being quenched by slow addition of ethanol (10 mL) and water (20 mL) subsequently. The resulting suspension was filtered through celite and extracted three times with dichloromethane. The combined organic phases were concentrated in vacuo and purified by flash chromatography (SiO2, 0%→30% methanol in dichloromethane) to give 2.80 g of 8-(tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile (5). Rt=1.03 min (Method B). Detected mass: 252.3 (M+H+).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
heptane tetrahydrofuran ethylbenzene
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].CCCCCCC.O1CCCC1.C(C1C=CC=CC=1)C.[O:29]1[C:33]2([CH2:38][CH2:37][CH:36]([C:39]#[N:40])[CH2:35][CH2:34]2)[O:32][CH2:31][CH2:30]1.I[CH:42]1[CH2:47][CH2:46][O:45][CH2:44][CH2:43]1>O1CCCC1>[O:45]1[CH2:46][CH2:47][CH:42]([C:36]2([C:39]#[N:40])[CH2:37][CH2:38][C:33]3([O:32][CH2:31][CH2:30][O:29]3)[CH2:34][CH2:35]2)[CH2:43][CH2:44]1 |f:0.1,2.3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
heptane tetrahydrofuran ethylbenzene
Quantity
18 mL
Type
reactant
Smiles
CCCCCCC.O1CCCC1.C(C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C#N
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
IC1CCOCC1
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over night
CUSTOM
Type
CUSTOM
Details
before being quenched by slow addition of ethanol (10 mL) and water (20 mL) subsequently
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through celite
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (SiO2, 0%→30% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1CCC(CC1)C1(CCC2(OCCO2)CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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